molecular formula C20H19N3O4S2 B2391677 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 540507-32-2

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2391677
CAS RN: 540507-32-2
M. Wt: 429.51
InChI Key: FYTBCMIWHZNNSY-UHFFFAOYSA-N
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Description

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has recently gained attention in scientific research due to its potential as a pharmacological tool.

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves the inhibition of protein kinases, specifically cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). By inhibiting these kinases, the compound can disrupt various cellular processes, including cell cycle progression and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular processes that are being targeted. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can affect glucose metabolism and cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide in lab experiments is its specificity for CDKs and GSK-3. This allows researchers to selectively target these kinases without affecting other cellular processes. However, the compound's relatively short half-life and potential for off-target effects are limitations that must be considered.

Future Directions

There are several potential future directions for research involving 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide. These include further investigation of its effects on specific cellular processes, identification of additional protein kinase targets, and development of more potent and selective analogs of the compound. Additionally, the potential for clinical applications of the compound in the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves several steps, including the reaction of 4-phenylthiazol-2-amine with 3-chloro-4-fluorobenzene-1-sulfonyl chloride to form 3-(4-phenylthiazol-2-yl)sulfonyl-4-fluorobenzene. This intermediate is then reacted with morpholine to produce the final product.

Scientific Research Applications

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has shown potential as a pharmacological tool in scientific research. It has been used to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, it has been used to investigate the mechanisms of action of various drugs and to identify potential drug targets.

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBCMIWHZNNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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